molecular formula C17H19ClN2O2S2 B2474718 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine CAS No. 1089612-29-2

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine

Cat. No.: B2474718
CAS No.: 1089612-29-2
M. Wt: 382.92
InChI Key: UTCNRROKRLIXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine is a piperazine derivative featuring two key substituents:

  • Thiophen-2-ylmethyl group: Introduces aromatic heterocyclic character, likely influencing lipophilicity and metabolic stability .

Synthesis: While direct synthesis data is unavailable, analogous methods include:

  • N-Alkylation: As demonstrated in for ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate, suggesting similar alkylation steps could attach the thiophen-2-ylmethyl group .
  • Coupling reactions: Used in for 1-aroyl-4-(4-methoxyphenyl)piperazines, applicable for sulfonyl group introduction .

The target compound’s structural features suggest utility in drug discovery, though specific data requires further study.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c18-16-5-3-15(4-6-16)7-13-24(21,22)20-10-8-19(9-11-20)14-17-2-1-12-23-17/h1-7,12-13H,8-11,14H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCNRROKRLIXKY-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, including antibacterial action, enzyme inhibition, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₃ClN₂O₂S
  • Molecular Weight : 300.79 g/mol
  • CAS Number : 3041-83-6

1. Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. A study demonstrated that derivatives of piperazine, including those with a sulfonyl group, showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds had IC₅₀ values ranging from 0.63 µM to 6.28 µM, significantly lower than the reference standard thiourea (IC₅₀ = 21.25 µM) .

CompoundBacterial StrainIC₅₀ (µM)
Compound ASalmonella typhi2.14 ± 0.003
Compound BBacillus subtilis0.63 ± 0.001
Compound CStaphylococcus aureus2.17 ± 0.006

2. Enzyme Inhibition

The compound also exhibits promising enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in therapeutic contexts such as Alzheimer’s disease treatment and managing urea levels in the body.

A study reported that several synthesized derivatives showed strong AChE inhibitory activity with IC₅₀ values less than 5 µM, indicating their potential as effective therapeutic agents .

EnzymeCompoundIC₅₀ (µM)
AChECompound A2.15 ± 0.002
UreaseCompound B1.13 ± 0.003

3. Anticancer Potential

The anticancer activity of sulfonamide derivatives has been explored in various studies, suggesting that these compounds can induce apoptosis in cancer cells through multiple pathways. Research has highlighted the efficacy of related compounds in inhibiting cancer cell proliferation in vitro, emphasizing their potential as anticancer agents.

In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines at micromolar concentrations, further supporting their development as therapeutic agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of piperazine derivatives:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of piperazine derivatives and tested them against a panel of bacterial strains.
    • Results indicated that modifications to the piperazine structure significantly influenced antibacterial potency.
  • Enzyme Inhibition Study :
    • A comprehensive evaluation of enzyme inhibition was performed using various piperazine derivatives.
    • The findings revealed that structural variations could enhance or diminish enzyme inhibitory effects.

Scientific Research Applications

The compound 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, focusing on its biological activity, synthesis, and relevant case studies.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C23H29ClN4O2S
  • Molecular Weight : 461.0 g/mol
  • CAS Number : Not specified in the provided data.

Structural Features

The compound features a piperazine ring substituted with a sulfonyl group and a thiophenyl moiety. The presence of the 4-chlorophenyl group contributes to its potential biological activity by influencing interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of piperazine often exhibit significant cytotoxicity against various cancer cell lines. The sulfonamide functionality is known for its role in drug design, particularly in targeting enzyme systems involved in tumor growth and proliferation.

Table 1: Biological Activities of Related Compounds

Compound Target Activity Cell Line Tested Reference
Compound AAnticancerColon Cancer
Compound BAntimicrobialStaphylococcus aureus
Compound CAnti-inflammatoryRAW 264.7

Enzyme Inhibition Studies

Research has shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways of cancer cells. For instance, sulfonamide derivatives have been documented to inhibit carbonic anhydrase and other enzymes critical for tumor metabolism.

Neuropharmacological Applications

The structural characteristics of this compound suggest potential use in treating neurological disorders. Piperazine derivatives are often explored for their antidepressant and anxiolytic properties due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various piperazine derivatives, including those with sulfonamide groups. The results indicated that certain derivatives exhibited potent cytotoxic effects against breast and colon cancer cell lines, suggesting that the compound could serve as a lead structure for further development in cancer therapeutics.

Case Study 2: Antimicrobial Properties

Research into similar sulfonamide compounds has revealed antimicrobial properties against various bacterial strains. The sulfonyl group is hypothesized to play a crucial role in this activity, warranting further investigation into the antimicrobial efficacy of the target compound against resistant bacterial strains.

Research Recommendations

  • In Vivo Studies : Conduct comprehensive in vivo experiments to evaluate pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Elucidate the mechanisms through which this compound affects neurotransmitter systems.
  • Broader Biological Screening : Investigate potential antimicrobial properties and other pharmacological effects.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

Compound Name Substituents Molecular Weight (g/mol) Key Activities/Properties Reference
Target Compound 1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl, 4-(thiophen-2-ylmethyl) ~450–500* Hypothesized receptor binding, metabolic stability
1-(4-Chlorophenyl)sulfonyl-4-[3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl]piperazine 1-(4-chlorobenzenesulfonyl), 4-(pyridinylmethyl) 454.29 Unspecified (structural analog)
Meclizine 1-[(4-chlorophenyl)-phenylmethyl], 4-[(3-methylphenyl)methyl] 391.91 Antihistaminic, antiemetic
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine 1-(naphthylsulfonyl), 4-(cinnamyl) 392.51 Potential CNS activity (inferred from structure)
1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine 1-(bis(4-fluorophenyl)methyl), 4-(phenoxyethyl) 438.45 Structural rigidity via chair conformation

*Estimated based on analogs.

Key Observations :

  • Sulfonyl vs. Aryl Groups : Sulfonyl derivatives (e.g., target compound, ) may exhibit stronger hydrogen-bonding interactions compared to aryl-substituted analogs like meclizine .
  • Heterocyclic Influence : Thiophen-2-ylmethyl (target compound) vs. pyridinylmethyl () substituents alter electronic properties and solubility. Thiophene’s lower polarity may enhance blood-brain barrier penetration .

Metabolic and Structural Stability

  • Metabolism : Meclizine undergoes extensive hepatic metabolism, producing N-dealkylated and hydroxylated metabolites (). The target compound’s thiophen-2-ylmethyl group may reduce oxidative metabolism compared to benzyl groups .
  • Crystal Packing : Compounds like 1-aroyl-4-(4-methoxyphenyl)piperazines () show varied hydrogen-bonding patterns, influencing solubility and crystallization behavior. The target compound’s sulfonyl group could promote intermolecular interactions, enhancing stability .

Q & A

Q. What are the recommended synthetic routes for 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine?

The synthesis typically involves multi-step organic reactions, such as:

  • Nucleophilic substitution for introducing the sulfonyl group.
  • Suzuki-Miyaura coupling for constructing the (E)-2-(4-chlorophenyl)ethenyl moiety, requiring palladium catalysts and controlled reaction conditions (e.g., inert atmosphere, precise temperature) .
  • Purification via HPLC or column chromatography to isolate intermediates and final products, with yield optimization depending on solvent polarity and gradient conditions .
    Key Challenges : Controlling stereochemistry (E/Z isomerism) and minimizing side reactions during sulfonylation.

Q. How can researchers confirm the structural identity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for E-configuration) .
  • X-ray Crystallography : For unambiguous confirmation of crystal packing and molecular geometry (e.g., piperazine ring conformation, dihedral angles) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns.

Q. What assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases, phosphatases) with fluorogenic or colorimetric substrates to measure IC50 values .
  • Cell-Based Assays : Test cytotoxicity and target engagement in relevant cell lines (e.g., cancer models) using MTT or ATP-luminescence assays.
  • Molecular Docking : Employ software like AutoDock Vina to predict binding modes to target proteins, guided by crystallographic data of homologous systems .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent sulfonyl group hydrolysis or photodegradation .
  • Stability Testing : Monitor degradation via LC-MS over time under varying pH, temperature, and light exposure. Use accelerated stability protocols (e.g., 40°C/75% RH for 6 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) or thiophene substitutions (e.g., 3-thienyl vs. 2-thienyl) to assess impact on potency .
  • Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric features with activity .
  • In Vivo Profiling : Compare pharmacokinetic parameters (AUC, T1/2) of analogs in rodent models to optimize bioavailability.

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

  • Low-Temperature Techniques : Use cryogenic conditions (–78°C) for unstable intermediates like sulfonyl chlorides.
  • In Situ Trapping : Employ scavengers (e.g., polymer-supported amines) to quench excess reagents and prevent side reactions .
  • Flow Chemistry : Continuous flow systems enhance control over reaction time and temperature for exothermic steps .

Q. How can ADME/Tox properties be systematically profiled?

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated biological fluids using nephelometry .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using human liver microsomes and LC-MS-based metabolite detection .
  • Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to quantify free fraction .

Q. What computational methods validate mechanistic hypotheses for its activity?

  • Density Functional Theory (DFT) : Calculate energy barriers for sulfonyl group rotation or piperazine ring puckering to assess conformational flexibility .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns trajectories to identify stable binding poses .
  • Free Energy Perturbation (FEP) : Predict relative binding affinities of analogs using alchemical transformations in software like Schrödinger .

Q. How can analytical methods be optimized for trace impurity detection?

  • LC-MS/MS : Use triple quadrupole systems with MRM mode for sensitivity (LOQ < 0.1%).
  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress to identify degradation pathways .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity, precision, and accuracy.

Q. How should contradictory data in SAR or bioactivity studies be resolved?

  • Orthogonal Assays : Cross-validate enzyme inhibition data with SPR (surface plasmon resonance) for binding kinetics .
  • Crystallographic Validation : Resolve discrepancies in docking predictions by solving co-crystal structures of ligand-protein complexes .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.